molecular formula C10H20N2O B1469712 2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol CAS No. 1823003-74-2

2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol

Cat. No.: B1469712
CAS No.: 1823003-74-2
M. Wt: 184.28 g/mol
InChI Key: RWHLJIGMDPQFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol is a chemical compound that features a piperazine ring substituted with a cyclopropylmethyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol typically involves the reaction of N-Boc-piperazine with cyclopropane carbonyl chloride in the presence of a base such as triethylamine or pyridine. The resulting intermediate is then reduced using sodium borohydride and boron trifluoride-ethyl ether complex to yield the desired product . This method is advantageous due to the availability of raw materials, low cost, and high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of inert solvents and controlled reaction conditions to ensure high purity and yield. The final product is typically purified through extraction and concentration techniques .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the piperazine ring .

Scientific Research Applications

2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring allows the compound to bind to these targets, potentially modulating their activity. The cyclopropylmethyl group and ethanol moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol is unique due to its specific combination of a cyclopropylmethyl group and an ethanol moiety attached to the piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-[4-(cyclopropylmethyl)piperazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c13-6-3-10-8-12(5-4-11-10)7-9-1-2-9/h9-11,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHLJIGMDPQFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCNC(C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol
Reactant of Route 3
Reactant of Route 3
2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol
Reactant of Route 4
Reactant of Route 4
2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol
Reactant of Route 5
Reactant of Route 5
2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol
Reactant of Route 6
Reactant of Route 6
2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.